molecular formula C13H13NO2S B1391938 Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate CAS No. 1187163-48-9

Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate

Cat. No.: B1391938
CAS No.: 1187163-48-9
M. Wt: 247.31 g/mol
InChI Key: OHRXZMHFJWQGER-UHFFFAOYSA-N
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Description

Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate is a heterocyclic compound that combines a thiophene ring with a pyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both thiophene and pyridine rings in its structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate typically involves the condensation of a thiophene derivative with a pyridine derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, with the reaction mixture being heated under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on both the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated thiophene and pyridine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of both thiophene and pyridine rings allows for interactions with various biological targets, including ion channels and G-protein coupled receptors (GPCRs) .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-Methylpyridin-2-yl)thiophene-3-carboxylate
  • Methyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate
  • Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and material properties, making it a distinct compound for various applications .

Properties

IUPAC Name

ethyl 5-(5-methylpyridin-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)8-14-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRXZMHFJWQGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215636
Record name Ethyl 5-(5-methyl-2-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-48-9
Record name Ethyl 5-(5-methyl-2-pyridinyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(5-methyl-2-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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